molecular formula C11H10ClN3O2S2 B2608784 6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1796946-89-8

6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2608784
CAS No.: 1796946-89-8
M. Wt: 315.79
InChI Key: CJFKYNWAEWXYMD-UHFFFAOYSA-N
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Description

6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a versatile compound with a unique structure that has garnered interest in various scientific fields. This compound is part of the pyrimidine family, which is known for its wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the use of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as solvent-free synthesis or the use of continuous flow reactors. These methods aim to increase yield and reduce production costs while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(5-chlorothiophen-2-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S2/c12-10-1-2-11(18-10)19(16,17)15-4-3-9-8(6-15)5-13-7-14-9/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFKYNWAEWXYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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